A Technical Guide to N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS 64695-81-4): Properties, Synthesis, and Applications
A Technical Guide to N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS 64695-81-4): Properties, Synthesis, and Applications
This technical guide provides an in-depth analysis of N-(2-Bromo-4,5-difluorophenyl)acetamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, provide a detailed and reasoned synthesis protocol, and discuss its applications and reactivity, grounding all claims in authoritative sources.
Introduction
N-(2-Bromo-4,5-difluorophenyl)acetamide, identified by CAS number 64695-81-4, is a substituted acetanilide that serves as a valuable building block in organic synthesis. Its molecular architecture, featuring a bromine atom and two fluorine atoms on the phenyl ring, offers multiple points for chemical modification, making it a versatile precursor for more complex molecules. This compound is particularly noted for its role as a pharmaceutical intermediate, especially in the development of novel antibacterial agents.[1] The strategic placement of the bromo, fluoro, and acetamido groups allows for controlled, sequential reactions, a critical feature for the efficient construction of drug candidates.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development. N-(2-Bromo-4,5-difluorophenyl)acetamide is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 64695-81-4 | [1][2] |
| Molecular Formula | C₈H₆BrF₂NO | [1][2][3] |
| Molecular Weight | 250.04 g/mol | [1][3][4] |
| Density | 1.7 g/cm³ | [1] |
| Boiling Point | 323.33 °C | [1] |
| Flash Point | 149.34 °C | [1] |
| Synonyms | 2'-Bromo-4',5'-difluoroacetanilide | [1] |
| Purity (Typical) | >99% | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthesis and Mechanistic Insights
The synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide is typically achieved through the N-acetylation of its corresponding aniline precursor, 2-bromo-4,5-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle and Scheme
The lone pair of electrons on the nitrogen atom of 2-bromo-4,5-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. A base is typically added to neutralize the acidic byproduct (acetic acid or HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[5]
Caption: General reaction scheme for the synthesis of N-(2-Bromo-4,5-difluorophenyl)acetamide.
Detailed Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process checks and explaining the rationale behind each step.
Materials:
-
2-Bromo-4,5-difluoroaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-bromo-4,5-difluoroaniline (1.0 eq).
-
Expertise & Experience: Flame-drying the glassware and maintaining a nitrogen atmosphere is critical. Acetic anhydride is highly susceptible to hydrolysis, and any moisture will consume the reagent and reduce the yield.[5]
-
-
Dissolution: Dissolve the aniline in anhydrous DCM. The volume should be sufficient to ensure complete dissolution and effective stirring.
-
Base Addition: Add the base (e.g., pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
Causality: The base is essential to scavenge the acetic acid byproduct. Cooling the reaction prevents potential side reactions and ensures controlled reactivity.
-
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise from the dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Trustworthiness: A slow, controlled addition prevents a rapid exotherm and minimizes the formation of di-acylated or other impurities.[5]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the starting aniline spot is no longer visible.
-
Work-up & Quenching: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Wash the organic layer sequentially with 1M HCl to remove the base (e.g., pyridine).
-
Wash with saturated NaHCO₃ solution to remove any unreacted acetic anhydride and acetic acid.
-
Finally, wash with brine to remove residual water.
-
Expertise & Experience: Each wash step is crucial for purification. The acidic wash removes the organic base, the basic wash removes acidic impurities, and the brine wash aids in the phase separation.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product with high purity.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from reaction setup to the final purified product.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. While specific spectra for this exact CAS number are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | A singlet around δ 2.2 ppm (3H, -COCH₃); a broad singlet for the amide proton (-NH) typically above δ 7.5 ppm; two signals in the aromatic region (δ 7-9 ppm), each integrating to 1H, exhibiting splitting due to H-F and H-H coupling. |
| ¹³C NMR | A signal for the methyl carbon (~25 ppm); a signal for the carbonyl carbon (~168 ppm); aromatic carbon signals between 110-150 ppm, with characteristic large C-F coupling constants for carbons bonded to fluorine. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ and [M+2]⁺ will appear in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. |
| IR Spectroscopy | A characteristic N-H stretching band around 3300 cm⁻¹; a strong C=O (amide I) stretching band around 1670 cm⁻¹. |
Reactivity and Applications in Drug Discovery
N-(2-Bromo-4,5-difluorophenyl)acetamide is not an end-product but a strategic intermediate. Its utility stems from the distinct reactivity of its functional groups.
-
Bromo Group: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon and heteroatom substituents, enabling the rapid generation of diverse molecular libraries.
-
Fluoro Groups: The electron-withdrawing fluorine atoms influence the reactivity of the aromatic ring and can be critical for modulating the pharmacokinetic properties (e.g., metabolic stability, lipophilicity, binding affinity) of a final drug molecule.
-
Acetamido Group: This group acts as a protected amine. It can be hydrolyzed under acidic or basic conditions to reveal the free amine, which can then be used for further functionalization.
The compound's classification as an intermediate for antibacterials suggests its use in synthesizing complex heterocyclic systems or other scaffolds known to possess antimicrobial activity.[1] Its structural motifs are found in various bioactive compounds, highlighting its importance as a versatile starting material.
Caption: The role of the title compound as a central building block for diverse scaffolds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from closely related bromo-fluoro-acetanilides suggests a hazardous profile. Compounds like N-(2-bromo-4-fluorophenyl)acetamide are classified as toxic if swallowed, inhaled, or in contact with skin, and cause serious eye and skin irritation.[6]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles with side shields.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(2-Bromo-4,5-difluorophenyl)acetamide is a highly valuable and versatile intermediate in modern organic synthesis. Its well-defined structure provides multiple handles for selective chemical transformations, making it a powerful tool for medicinal chemists and drug development professionals. The robust and well-understood synthesis protocol, combined with its strategic importance in constructing complex bioactive molecules, ensures its continued relevance in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65, o1955. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]
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